molecular formula C8H4F2 B1335852 1-Ethynyl-2,4-difluorobenzene CAS No. 302912-34-1

1-Ethynyl-2,4-difluorobenzene

Cat. No. B1335852
M. Wt: 138.11 g/mol
InChI Key: HRUJQXRGWQWYDH-UHFFFAOYSA-N
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Description

1-Ethynyl-2,4-difluorobenzene is an alkyne bearing fluoro group in the phenyl ring . It has a molecular weight of 138.11 .


Synthesis Analysis

1-Ethynyl-2,4-difluorobenzene may be used to synthesize sulfonated poly(arylene ether)s containing CM and TFP [4-[Trifluorovinyl(oxy)]phenol] . It may also be employed for the preparation of 4-(2,4-difluorophenylethynyl)-3-methyl-5-phenylisoxazole .


Molecular Structure Analysis

The linear formula of 1-Ethynyl-2,4-difluorobenzene is HC≡CC6H3F2 .


Chemical Reactions Analysis

1-Ethynyl-2,4-difluorobenzene may be used in the synthesis of sulfonated poly(arylene ether)s containing CM and TFP [4-[Trifluorovinyl(oxy)]phenol] . It may also be employed for the preparation of 4-(2,4-difluorophenylethynyl)-3-methyl-5-phenylisoxazole .


Physical And Chemical Properties Analysis

1-Ethynyl-2,4-difluorobenzene has a melting point of 29-32 °C (lit.) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Homogeneous Catalysts in Chemical Reactions

1-Ethynyl-2,4-difluorobenzene and its derivatives have been studied for their role as catalysts in chemical reactions. A study by Sekerová et al. (2019) explored the use of terminal alkynes, including 1-ethynyl-2,4-difluorobenzene, as catalysts for acetalization and esterification. This research highlights the potential of such compounds to act as low-molecular-weight mono- and multifunctional catalysts in these typically acid-catalyzed reactions (Sekerová et al., 2019).

Photoelectron Diffraction and Molecular Imaging

In the field of physical chemistry, 1-ethynyl-2,4-difluorobenzene has been utilized in studies involving photoelectron diffraction. Boll et al. (2013, 2014) conducted experiments using laser-aligned 1-ethynyl-4-fluorobenzene molecules to explore time-resolved imaging of molecular structure through photoelectron diffraction. This application is significant for understanding molecular geometries and dynamics during photochemical reactions (Boll et al., 2013), (Boll et al., 2014).

Interaction Studies in Crystal Engineering

The compound has been involved in studies related to crystal engineering and host-guest interactions. Schmittel et al. (2001) explored the crystalline arrangements and hydrogen bonding in derivatives of 1-ethynyl-2,4-difluorobenzene, revealing insights into the formationof novel host-guest complexes in crystalline states. This research underscores the compound's relevance in understanding and designing complex molecular structures (Schmittel et al., 2001).

Biodegradation and Environmental Applications

Research has also focused on the environmental aspects, particularly the biodegradation of difluorobenzenes, including derivatives of 1-ethynyl-2,4-difluorobenzene. Moreira et al. (2009) studied the degradation of these compounds by the bacterial strain Labrys portucalensis, providing insights into the biodegradation pathways and environmental fate of such chemicals (Moreira et al., 2009).

Molecular Synthesis and Organic Chemistry

In organic chemistry, 1-ethynyl-2,4-difluorobenzene has been utilized in the synthesis of various organic compounds. Studies by Lucas et al. (2009) and Shibata et al. (2016) have explored its role in ion-pi interactions and enantioselective cycloisomerization, respectively. These applications demonstrate the compound's versatility in facilitating complex organic reactions and synthesizing new molecular structures (Lucas et al., 2009), (Shibata et al., 2016).

Safety And Hazards

1-Ethynyl-2,4-difluorobenzene is classified as Eye Irritant 2, Flammable Solid 2, Skin Irritant 2, and STOT SE 3 . It has a flash point of 33 °C (closed cup) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

1-ethynyl-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUJQXRGWQWYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407953
Record name 1-Ethynyl-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-2,4-difluorobenzene

CAS RN

302912-34-1
Record name 1-Ethynyl-2,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302912-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyl-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-2,4-difluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
MH Jeong, KS Lee, JS Lee - Macromolecules, 2009 - ACS Publications
Novel sulfonated poly(arylene ether) copolymers containing cross-linking moiety and fluorine atoms were prepared for proton exchange membranes of fuel cells. The copolymers were …
Number of citations: 106 pubs.acs.org
IE Głowacka, J Balzarini… - Archiv der Pharmazie, 2013 - Wiley Online Library
A general procedure for the preparation of 1,2,3‐triazole analogs of nucleosides from diethyl 2‐azidoethoxymethyl‐ and 2‐azidoethoxyethylphosphonates was elaborated. The …
Number of citations: 24 onlinelibrary.wiley.com
S Albayrak, N Farajzadeh… - Chemistry & …, 2023 - Wiley Online Library
In this study, a new phthalonitrile derivative namely 4‐[(2,4‐difluorophenyl)ethynyl]phthalonitrile (1) and its metal phthalocyanines (2 and 3) were synthesized. The resultant compounds …
Number of citations: 3 onlinelibrary.wiley.com
X Wang, SL Gong, D Song, ZH Lu… - Advanced Functional …, 2014 - Wiley Online Library
A new class of brightly phosphorescent Pt(II) compounds that contain an N ∧ C‐chelate phenyl‐1,2,3‐triazolyl ligand (ptrz) and an N ∧ C‐chelate pyridyl‐1,2,4‐triazolyl ligand (pytrz) in …
Number of citations: 50 onlinelibrary.wiley.com
JH Jung, YG Lim, KH Lee, BT Koo - Tetrahedron Letters, 2007 - Elsevier
The glycidyl azide polymers converted easily to glycidyl 1,2,3-triazolyl polymers by the click chemistry in good to high yields. These reactions are affected deeply by the electron effects. …
Number of citations: 40 www.sciencedirect.com
MC Belhomme, D Dru, HY Xiong, D Cahard… - …, 2014 - thieme-connect.com
A copper-mediated fluorofunctionalization of alkenes and alkynes has been developed. This method provides ready access to trisubstituted difluoromethylated olefins (from …
Number of citations: 56 www.thieme-connect.com
SNS Vasconcelos, JM Sciani, NM Lisboa… - Medicinal …, 2018 - ingentaconnect.com
Background: Structural component of proteins and peptides, amino acids have been used as building blocks in the synthesis of more complex molecules with antitumor activity against …
Number of citations: 4 www.ingentaconnect.com
SB Lee, YJ Kim, U Ko, CM Min, MK Ahn… - Journal of membrane …, 2014 - Elsevier
Novel extendable and crosslinkable sulfonated poly(arylene ether) copolymers (ESHQx-CMy) were synthesized. These copolymers utilized 4-[trifluorovinyl(oxy)]phenol (TFP) as a linker …
Number of citations: 23 www.sciencedirect.com
 Lima, WT Paula, ICHL Leite, PAR Gazolla… - Journal of the Brazilian …, 2022 - SciELO Brasil
Eugenol (C 10 H 12 O 2 , 4-allyl-2-methoxyphenol) is a phenolic natural product that has several biological activities and possibilities of applications. It is herein described the synthesis …
Number of citations: 3 www.scielo.br
IE Głowacka - Tetrahedron: Asymmetry, 2009 - Elsevier
The synthesis and ee determination of diethyl 3-azido-2-hydroxypropylphosphonates from 2,3-epoxypropylphosphonates have been optimised. Enantiomerically enriched diethyl (R)- …
Number of citations: 15 www.sciencedirect.com

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